![molecular formula C26H27ClN2OS B5120449 N-(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-4-(3,4-DIHYDRO-1H-ISOQUINOLIN-2-YLMETHYL)BENZAMIDE](/img/structure/B5120449.png)
N-(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-4-(3,4-DIHYDRO-1H-ISOQUINOLIN-2-YLMETHYL)BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-4-(3,4-DIHYDRO-1H-ISOQUINOLIN-2-YLMETHYL)BENZAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a chlorophenyl group, a sulfanyl group, and an isoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-4-(3,4-DIHYDRO-1H-ISOQUINOLIN-2-YLMETHYL)BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the Chlorophenyl Methyl Sulfanyl Intermediate: This step involves the reaction of 2-chlorobenzyl chloride with sodium sulfide to form 2-chlorobenzyl sulfide.
Alkylation: The intermediate is then reacted with 2-bromoethylamine to form N-(2-{[(2-chlorophenyl)methyl]sulfanyl}ethyl)amine.
Coupling with Isoquinoline Derivative: The final step involves the coupling of the amine intermediate with 4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzoyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-4-(3,4-DIHYDRO-1H-ISOQUINOLIN-2-YLMETHYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Palladium on carbon (Pd/C), hydrogen gas
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Substituted phenyl derivatives
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules
Biology
In biological research, N-(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-4-(3,4-DIHYDRO-1H-ISOQUINOLIN-2-YLMETHYL)BENZAMIDE has been studied for its potential as an antimicrobial agent. Its ability to interact with bacterial cell membranes and disrupt their function makes it a promising candidate for the development of new antibiotics .
Medicine
In medicinal chemistry, this compound has shown potential as a lead compound for the development of drugs targeting neurological disorders. Its interaction with specific receptors in the brain can modulate neurotransmitter activity, offering therapeutic benefits for conditions such as depression and anxiety .
Industry
In the industrial sector, this compound is used as an intermediate in the production of specialty chemicals. Its reactivity and stability make it suitable for various applications, including the manufacture of dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of N-(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-4-(3,4-DIHYDRO-1H-ISOQUINOLIN-2-YLMETHYL)BENZAMIDE involves its interaction with specific molecular targets. In biological systems, it can bind to receptors or enzymes, altering their activity. For example, its interaction with neurotransmitter receptors in the brain can modulate signal transduction pathways, leading to changes in mood and behavior .
Comparison with Similar Compounds
Similar Compounds
- N-(2-{[(2-BROMOPHENYL)METHYL]SULFANYL}ETHYL)-4-(3,4-DIHYDRO-1H-ISOQUINOLIN-2-YLMETHYL)BENZAMIDE
- N-(2-{[(2-FLUOROPHENYL)METHYL]SULFANYL}ETHYL)-4-(3,4-DIHYDRO-1H-ISOQUINOLIN-2-YLMETHYL)BENZAMIDE
- N-(2-{[(2-METHYLPHENYL)METHYL]SULFANYL}ETHYL)-4-(3,4-DIHYDRO-1H-ISOQUINOLIN-2-YLMETHYL)BENZAMIDE
Uniqueness
The uniqueness of N-(2-{[(2-CHLOROPHENYL)METHYL]SULFANYL}ETHYL)-4-(3,4-DIHYDRO-1H-ISOQUINOLIN-2-YLMETHYL)BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chlorophenyl group enhances its ability to interact with biological targets, while the isoquinoline moiety contributes to its stability and reactivity in chemical reactions .
Properties
IUPAC Name |
N-[2-[(2-chlorophenyl)methylsulfanyl]ethyl]-4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2OS/c27-25-8-4-3-7-24(25)19-31-16-14-28-26(30)22-11-9-20(10-12-22)17-29-15-13-21-5-1-2-6-23(21)18-29/h1-12H,13-19H2,(H,28,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCZPTECQJHGMMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CC=C(C=C3)C(=O)NCCSCC4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
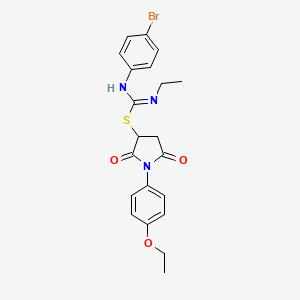
![1-[(2-methoxy-1-naphthyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5120372.png)
![ethyl 1-[N-1,3-benzodioxol-5-yl-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B5120386.png)
![4,4'-[(4-chloro-1,3-benzodioxol-5-yl)methylene]bis(1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one)](/img/structure/B5120390.png)
![3-butoxy-N-{[2-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B5120395.png)
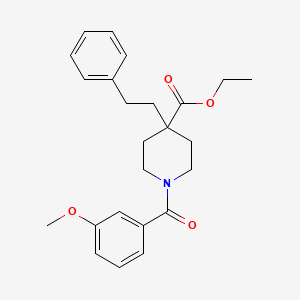
![6-[4-(2-methoxybenzyl)-1-piperazinyl]-N-(3-methoxypropyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5120414.png)
![7-[(2-BROMOPHENYL)METHOXY]-6-CHLORO-4-ETHYL-2H-CHROMEN-2-ONE](/img/structure/B5120420.png)

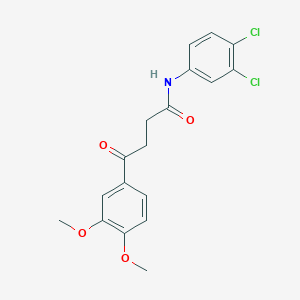
![2,3,4,5-Tetrabromo-6-[(4-iodophenyl)carbamoyl]benzoic acid](/img/structure/B5120441.png)
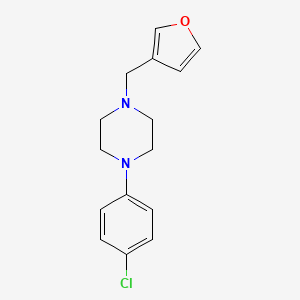
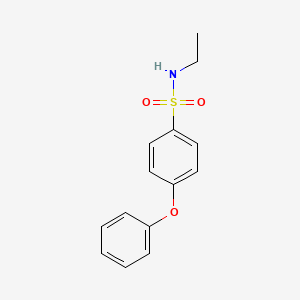
![2-{[(2,5-diethylphenyl)sulfonyl]oxy}-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5120460.png)
